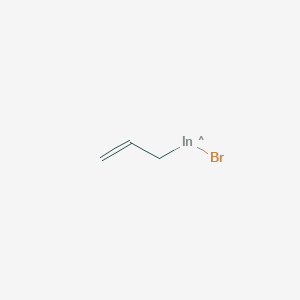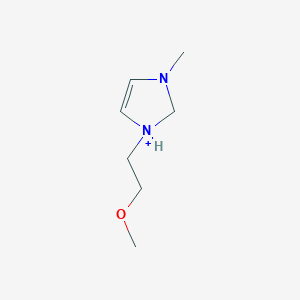
1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium is a compound belonging to the class of imidazolium salts. These compounds are known for their unique properties and wide range of applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of an imidazole ring substituted with a methoxyethyl group and a methyl group, which imparts specific chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt cellular processes in microorganisms, leading to antimicrobial effects. In catalytic applications, it facilitates the formation of reactive intermediates, enhancing reaction rates and selectivity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Phenoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium: Similar structure but with a phenoxyethyl group instead of a methoxyethyl group.
1-(2-Methoxyethyl)-2,3-dimethylimidazolium chloride: Similar structure with an additional methyl group on the imidazole ring.
Uniqueness: 1-(2-Methoxyethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium is unique due to its specific substitution pattern, which imparts distinct solubility and reactivity properties. Its methoxyethyl group enhances its solubility in organic solvents, making it suitable for various applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
174899-67-3 |
|---|---|
Molekularformel |
C7H15N2O+ |
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
1-(2-methoxyethyl)-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C7H14N2O/c1-8-3-4-9(7-8)5-6-10-2/h3-4H,5-7H2,1-2H3/p+1 |
InChI-Schlüssel |
YVXWWIPQSJWDAL-UHFFFAOYSA-O |
Kanonische SMILES |
CN1C[NH+](C=C1)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)
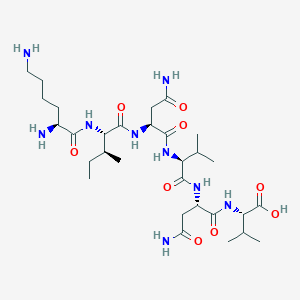

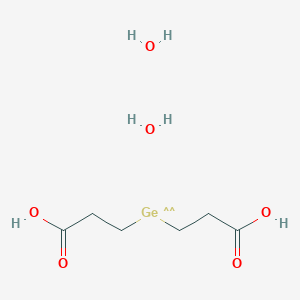
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)
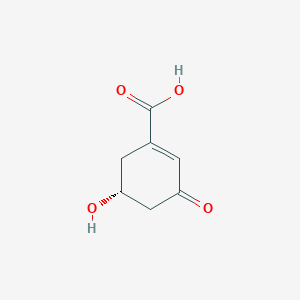

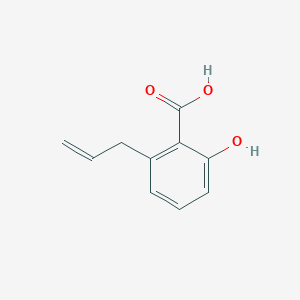
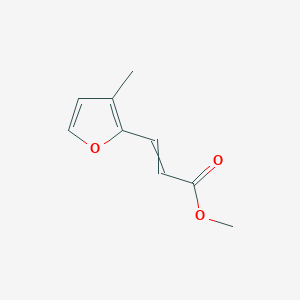
![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
